molecular formula C10H6Br2 B102958 1,8-Dibromonaphthalene CAS No. 17135-74-9

1,8-Dibromonaphthalene

Cat. No. B102958
CAS RN: 17135-74-9
M. Wt: 285.96 g/mol
InChI Key: DLXBGTIGAIESIG-UHFFFAOYSA-N
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Description

1,8-Dibromonaphthalene (1,8-DBN) is a symmetrical double bromo-substituted naphthalene with two bromos sitting at the naphthalene ring mirroring each other along the joining carbons . It has a molecular formula of C10H6Br2 .


Synthesis Analysis

The synthesis of 1,8-Dibromonaphthalene involves a bis-Suzuki coupling strategy starting from 1,8-dibromonaphthalene . This provides a useful and general route to the 1,8-diarylnaphthalene scaffold . In another synthesis process, BN-doped 1,8-dibromonaphthalene was completed in four steps starting from diallylaminoboron dichloride .


Molecular Structure Analysis

The molecular structure of 1,8-Dibromonaphthalene is characterized by two bromos sitting at the naphthalene ring mirroring each other along the joining carbons . The molecular weight is 285.96 g/mol .


Chemical Reactions Analysis

In the context of chemical reactions, 1,8-Dibromonaphthalene has been used in the growth of amorphous monolayer carbon (AMC) films . It has also been used in the synthesis of substituted 1,8-diarylnaphthalenes .


Physical And Chemical Properties Analysis

1,8-Dibromonaphthalene has a molecular weight of 285.96 g/mol . It has a computed XLogP3 of 4.3 . It has no hydrogen bond donor count and no hydrogen bond acceptor count . Its exact mass is 285.88158 g/mol and its monoisotopic mass is 283.88363 g/mol . It has a topological polar surface area of 0 Ų . It has a heavy atom count of 12 .

Scientific Research Applications

Preparation of Fluoranthenes

1,8-Dibromonaphthalene has been used in the preparation of fluoranthenes through a Pd-catalyzed annulative π-extension . This process involves a double functionalization of C–H bonds with specific arenes such as fluorobenzenes . The reaction proceeds via a palladium-catalyzed direct intermolecular arylation, followed by a direct intramolecular arylation step .

Use in Optoelectronic Devices

1,8-Diarylnaphthalenes, a class of compounds that includes 1,8-Dibromonaphthalene, show great potential in highly efficient photoluminescent blue and green OLEDs, chiral ligands and sensors, nonlinear optic chromophores, stereo-dynamic switches, and other optoelectronic devices .

Unsymmetrization of Naphthalene Ring

1,8-Dibromonaphthalene has been used in the unsymmetrization of a naphthalene ring . The steric repulsion between the peri-bromo groups of 1,8-dibromonaphthalene distorts the naphthalene ring, allowing for nonelectronical activation .

Preparation of Uncommon Bromoarenes

1,8-Dibromonaphthalene can be used as a starting material for preparing uncommon bromoarenes . This is achieved through a process that exploits the steric repulsion between the peri-bromo groups of 1,8-dibromonaphthalene .

Synthesis of Polyaromatic Compounds

The Pd-catalyzed C–H arylation of a wide variety of arenes has led to a revolution in the synthesis of polyaromatic compounds . 1,8-Dibromonaphthalene plays a crucial role in this process .

6. Introduction of Functional Groups on Fluoranthenes Using the most appropriate synthetic route and substrates, it is possible to introduce the desired functional groups at positions 7–10 on fluoranthenes . This allows their photophysical properties to be tuned, or enables them to be linked to other useful units .

Safety And Hazards

1,8-Dibromonaphthalene causes skin irritation and serious eye irritation. It may also cause respiratory irritation .

properties

IUPAC Name

1,8-dibromonaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Br2/c11-8-5-1-3-7-4-2-6-9(12)10(7)8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLXBGTIGAIESIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)C(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80347743
Record name 1,8-Dibromonaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80347743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,8-Dibromonaphthalene

CAS RN

17135-74-9
Record name 1,8-Dibromonaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80347743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,8-Dibromonaphthalene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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